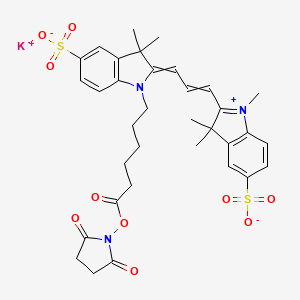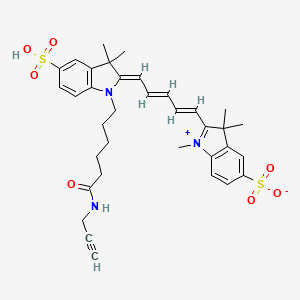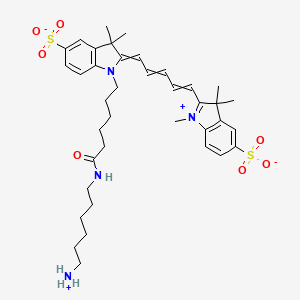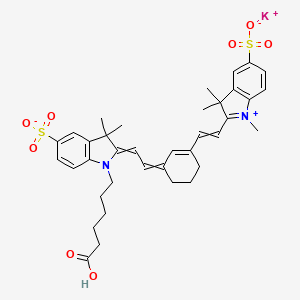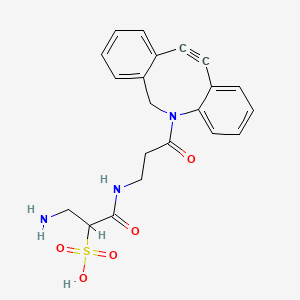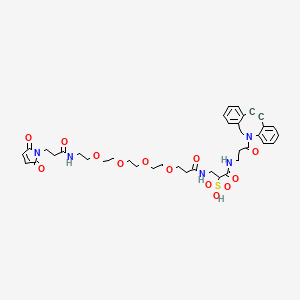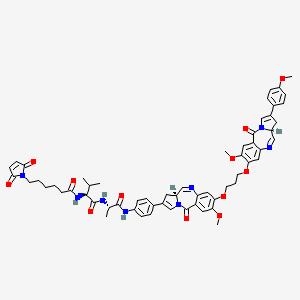
麦-缬-丙-pbd
描述
Talirine, also known as vadastuximab talirine, is an antibody-drug conjugate. It consists of an anti-CD33 monoclonal antibody conjugated to pyrrolobenzodiazepine dimers. This compound is primarily used in the treatment of acute myeloid leukemia (AML) due to its ability to target CD33, a transmembrane receptor expressed on myeloid lineage cells .
科学研究应用
塔利里尼因其在治疗急性髓性白血病中的应用而被广泛研究。 它在临床试验中显示出有希望的结果,证明了显著的抗白血病活性以及可耐受的安全性 . 此外,塔利里尼正在被研究其与低甲基化剂联合使用的潜力,这可能提高其疗效 . 除了肿瘤学,塔利里尼的作用机制和靶向递送系统使其成为研究抗体药物偶联物和靶向癌症疗法的宝贵工具 .
生化分析
Biochemical Properties
Mc-Val-Ala-pbd plays a crucial role in biochemical reactions, particularly in the context of ADCs. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. The cleavable linker in Mc-Val-Ala-pbd is designed to be stable in the bloodstream but cleaved by specific enzymes, such as cathepsin B, within the target cells . This cleavage releases the cytotoxic PBD, which then binds to the minor groove of DNA, forming covalent adducts and causing DNA crosslinking . This interaction disrupts DNA replication and transcription, leading to cell death.
Cellular Effects
Mc-Val-Ala-pbd has significant effects on various types of cells and cellular processes. It influences cell function by targeting and killing cancer cells through DNA crosslinking. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and triggering apoptosis . The cytotoxic effects of Mc-Val-Ala-pbd are primarily observed in rapidly dividing cancer cells, making it an effective component of ADCs for cancer therapy.
Molecular Mechanism
The molecular mechanism of Mc-Val-Ala-pbd involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon internalization into the target cell, the cleavable linker is processed by lysosomal enzymes, releasing the PBD payload . The PBD then binds to the minor groove of DNA, forming covalent crosslinks that inhibit DNA replication and transcription . This leads to the activation of DNA damage response pathways and ultimately results in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mc-Val-Ala-pbd change over time. The stability and degradation of the compound are critical factors in its efficacy. Mc-Val-Ala-pbd is designed to be stable in the bloodstream but cleaved within the target cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained DNA damage and apoptosis in cancer cells . The temporal dynamics of Mc-Val-Ala-pbd’s effects are essential for optimizing its therapeutic potential.
Dosage Effects in Animal Models
The effects of Mc-Val-Ala-pbd vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not be sufficient to induce significant cytotoxicity, while high doses can lead to toxic or adverse effects . The optimal dosage of Mc-Val-Ala-pbd needs to be carefully determined to maximize its therapeutic efficacy while minimizing toxicity. High doses of Mc-Val-Ala-pbd have been associated with myelosuppression and other adverse effects .
Metabolic Pathways
Mc-Val-Ala-pbd is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its activation and degradation. The cleavable linker is processed by lysosomal enzymes, such as cathepsin B, which release the PBD payload . This interaction is crucial for the compound’s cytotoxic effects, as it ensures the selective release of the PBD within the target cells. The metabolic pathways of Mc-Val-Ala-pbd also influence its stability and efficacy in cancer therapy .
Transport and Distribution
The transport and distribution of Mc-Val-Ala-pbd within cells and tissues are essential for its therapeutic effects. The compound is designed to be stable in the bloodstream and selectively taken up by target cells . Once internalized, the cleavable linker is processed by lysosomal enzymes, releasing the PBD payload . The distribution of Mc-Val-Ala-pbd within tissues is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in the target cells .
Subcellular Localization
The subcellular localization of Mc-Val-Ala-pbd is critical for its activity and function. The compound is designed to be internalized into the target cells and processed within the lysosomes . The released PBD payload then localizes to the nucleus, where it binds to the minor groove of DNA and forms covalent crosslinks . This subcellular localization is essential for the compound’s cytotoxic effects, as it ensures the selective targeting of DNA within the cancer cells .
准备方法
塔利里尼是通过一个复杂的过程合成的,该过程涉及将吡咯并苯并二氮杂卓二聚体与靶向 CD33 的单克隆抗体偶联。 吡咯并苯并二氮杂卓二聚体通过一个可裂解的二肽连接体与抗体连接,该连接体在血液中稳定,但当靶细胞内化时会释放细胞毒性药物 . 塔利里尼的工业生产涉及使用专有的位点特异性偶联化学来确保均匀的药物负载 .
化学反应分析
塔利里尼经历了几种类型的化学反应,主要涉及连接体的裂解和吡咯并苯并二氮杂卓二聚体的释放。 这些反应通常由溶酶体内的酸性环境触发,导致细胞毒性药物的释放 . 这些反应中常用的试剂包括蛋白水解酶,它们可以裂解连接体,形成活性细胞毒性药物 .
作用机制
塔利里尼通过结合髓系细胞表面的 CD33 受体发挥作用。 结合后,抗体药物偶联物被内化并转运到溶酶体,溶酶体内的酸性环境触发连接体的裂解和吡咯并苯并二氮杂卓二聚体的释放 . 然后,这些二聚体交联 DNA,导致细胞死亡 . 参与该过程的分子靶标包括靶细胞中的 CD33 受体和 DNA .
相似化合物的比较
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Talirine is a pyrrolobenzodiazepine (PBD) dimer and functions as the cytotoxic payload in antibody-drug conjugates (ADCs) []. Its mechanism of action involves sequence-selective alkylation of DNA in the minor groove []. Specifically, Talirine displays a preference for binding to purine-guanine-purine (Pu-G-Pu) sequences []. Upon binding, it forms a covalent bond between the guanine N2 atom and the C11 position of the PBD ring system []. As a dimer, Talirine crosslinks DNA strands, leading to cell cycle arrest and apoptosis, particularly in cells expressing the target antigen of the corresponding ADC [, ].
A: While the provided research articles don't explicitly state the molecular formula and weight of Talirine, they emphasize the presence of two PBD units in its structure [, ]. Each PBD unit inherently possesses a specific molecular formula and weight. For a precise determination of Talirine's formula and weight, further investigation into its exact chemical structure and composition is required. Additionally, the articles don't provide detailed spectroscopic data for Talirine.
A: The research primarily focuses on Talirine's role as a cytotoxic payload in ADCs, exploiting its DNA-damaging properties for anti-cancer therapy [, ]. There is no mention of Talirine possessing catalytic properties or being utilized in catalytic applications. Its primary function revolves around its ability to covalently bind and crosslink DNA, ultimately leading to cell death.
ANone: Although computational chemistry is frequently employed in drug design and development, the provided research papers don’t elaborate on the use of computational methods specifically for Talirine. Information regarding simulations, calculations, or QSAR models related to Talirine isn't explicitly discussed.
A: While the exact SAR of Talirine is not extensively detailed in the provided articles, research on PBDs in general [] suggests that modifications to the core PBD structure, linker, and conjugation strategies can significantly impact the molecule's potency, selectivity, and overall efficacy []. For example, the C8 substituent on the PBD ring system, present in Talirine, has been shown to play a crucial role in stabilizing the DNA adduct []. Additionally, different linkers used to conjugate Talirine to antibodies can affect its release within the target cell, influencing its cytotoxic activity [].
A: The research primarily emphasizes the use of Talirine as a cytotoxic payload within the context of ADCs [, , , , , , , , , , , ]. These ADCs utilize specific formulation strategies to ensure the stability and delivery of Talirine to target cells. Information regarding the stability of free Talirine under various conditions or specific formulation approaches for the isolated compound is not explicitly discussed in the research provided.
A: The provided research focuses mainly on the preclinical and clinical investigation of Talirine-based ADCs, primarily for treating various forms of leukemia [, , , , , , , , , ]. While adherence to safety and ethical considerations is implicit in clinical trial conduct, specific details regarding SHE regulations and compliance are not directly addressed within the scope of these research articles.
A: Research indicates that Talirine, when administered as part of an ADC like Vadastuximab talirine, displays a pharmacokinetic profile characterized by rapid elimination, consistent with target-mediated drug disposition [, ]. This means the drug's clearance is primarily driven by its binding to the target CD33 antigen on leukemia cells [, ]. Notably, in patients in remission or those receiving post-remission therapy, exposure to Talirine appears to be higher, potentially due to a decrease in target-mediated disposition [].
A: Preclinical studies have demonstrated the efficacy of Talirine-based ADCs, particularly Vadastuximab talirine, in various leukemia models [, , , , , , ]. In vitro, it effectively induces cell death in leukemia cell lines expressing CD33 [, , , , , , ]. In vivo, Vadastuximab talirine exhibits antitumor activity in animal models, leading to tumor regression and prolonged survival [, , , , , , ].
A: While the provided research does not delve into specific resistance mechanisms to Talirine, it is known that resistance to ADCs can arise through various mechanisms, including target antigen downregulation or mutations, alterations in ADC internalization or processing, and increased drug efflux [, ]. Further investigation is needed to elucidate specific resistance mechanisms associated with Talirine-based ADCs.
A: Clinical trials evaluating Vadastuximab talirine have revealed a manageable safety profile [, , , , , , ]. The most common adverse events are primarily hematologic, including thrombocytopenia, neutropenia, and anemia, which are often manageable with supportive care [, , , , , , ]. Non-hematologic toxicities are generally mild and include fatigue, nausea, and diarrhea [, , , , , , ].
A: As a cytotoxic payload in ADCs, Talirine utilizes the targeting specificity of monoclonal antibodies to reach cancer cells expressing the target antigen [, ]. This strategy allows for targeted delivery, enhancing efficacy and potentially minimizing off-target effects. In the case of Vadastuximab talirine, the antibody specifically targets the CD33 antigen, primarily found on myeloid leukemia cells [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



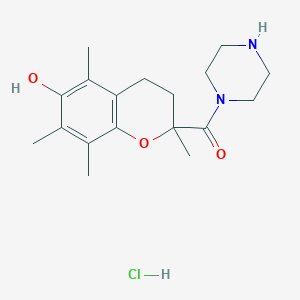
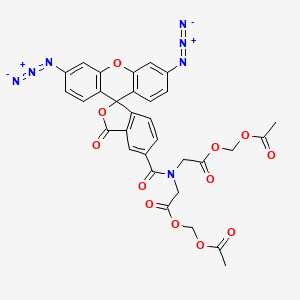
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
